molecular formula C11H12BrNO2 B14841127 4-Bromo-2-cyclopropoxy-N-methylbenzamide

4-Bromo-2-cyclopropoxy-N-methylbenzamide

Cat. No.: B14841127
M. Wt: 270.12 g/mol
InChI Key: AGTCBXIULOTJDB-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropoxy-N-methylbenzamide (CAS 1243379-92-1) is a valuable benzamide derivative designed for use as a molecular building block in organic synthesis and medicinal chemistry research. With the molecular formula C11H12BrNO2 and a molecular weight of 270.13 g/mol, this compound integrates a bromo substituent and a cyclopropoxy group on its benzamide core, making it a versatile intermediate for constructing more complex molecular architectures . The bromine atom serves as a reactive handle for further functionalization, notably through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone method for biaryl construction in pharmaceutical development . Compounds featuring the benzamide scaffold and cyclopropyl elements are frequently explored in drug discovery for their potential biological activities. Research into analogous cyclopropyl carboxamide structures has identified them as a promising chemotype with potent activity against parasitic diseases like malaria, underscoring the therapeutic relevance of this structural class . This product is intended for research applications as a synthetic intermediate and must be handled by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

4-bromo-2-cyclopropyloxy-N-methylbenzamide

InChI

InChI=1S/C11H12BrNO2/c1-13-11(14)9-5-2-7(12)6-10(9)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)

InChI Key

AGTCBXIULOTJDB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)Br)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropoxy-N-methylbenzamide typically involves the following steps:

    Bromination: The starting material, 2-cyclopropoxy-N-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Cyclopropoxylation: The intermediate product is then subjected to cyclopropoxylation, where a cyclopropyl group is introduced using cyclopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products:

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry: 4-Bromo-2-cyclopropoxy-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

Industry: The compound can be used in the development of advanced materials, including polymers and coatings. Its reactivity and functional groups allow for the modification of material properties, enhancing their performance in specific applications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and cyclopropoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets involved would require detailed biochemical studies and experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares 4-Bromo-2-cyclopropoxy-N-methylbenzamide with structurally related benzamides from the literature:

Compound Name Substituents Molecular Formula Key Characteristics Reference IDs
4-Bromo-N-(2-nitrophenyl)benzamide 2-nitro group on aniline moiety C₁₃H₉BrN₂O₃ Two molecules per asymmetric unit; crystallographic R factor = 0.049
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropoxy]benzamide 2-chloro-6-fluoroaniline; trifluoropropoxy group C₁₆H₉BrClF₅NO₂ High synthetic yield (90%); fluorinated substituents for enhanced metabolic stability
4-Bromo-2-ethoxy-N-phenylbenzamide Ethoxy group at 2-position; unsubstituted phenylamide C₁₅H₁₄BrNO₂ GHS-classified safety data; ethoxy enhances hydrophobicity
4-Bromo-N,N'-bis(4-methoxyphenyl)-benzamidine Bis(4-methoxyphenyl)amidine C₂₁H₁₈BrN₃O₂ Crystallographic R factor = 0.029; planar amidine structure
N-(4-bromo-2-fluorophenyl)-2,4-bis(methoxy)benzamide 4-bromo-2-fluoroaniline; 2,4-dimethoxybenzoyl C₁₅H₁₃BrFNO₃ Potential fluorescence properties; methoxy groups improve solubility
This compound 2-cyclopropoxy; N-methylamide C₁₁H₁₂BrNO₂ Cyclopropoxy confers steric strain; methylamide may reduce metabolic oxidation N/A

Crystallographic and Conformational Differences

  • 4-Bromo-N-(2-nitrophenyl)benzamide exhibits two distinct molecules (A and B) in its asymmetric unit, with a mean σ(C–C) bond deviation of 0.006 Å . This contrasts with 4-Bromo-N,N'-bis(4-methoxyphenyl)-benzamidine , which shows tighter crystallographic packing (R factor = 0.029) due to its planar amidine core .

Physicochemical Properties

  • 4-Bromo-2-ethoxy-N-phenylbenzamide ’s ethoxy group increases hydrophobicity (logP ~3.5 estimated), whereas the cyclopropoxy group may further elevate logP, impacting membrane permeability .

Q & A

Q. What are the key challenges in synthesizing 4-Bromo-2-cyclopropoxy-N-methylbenzamide, and how can reaction conditions be optimized?

The synthesis of this compound often encounters challenges in regioselective bromination and stable cyclopropoxy group introduction. A two-step protocol is recommended:

  • Step 1 : Bromination of 2-cyclopropoxy-N-methylbenzamide using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN catalyst in CCl₄ at 80°C).
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimization involves adjusting reaction time (12–24 hours) and monitoring by TLC or HPLC to minimize side products like over-brominated derivatives .
ParameterOptimal ConditionCommon Side Products
Brominating AgentNBS (1.2 equiv)Dibrominated analogs
SolventCCl₄Dehalogenated byproducts
Temperature80°CCyclopropane ring-opening

Q. How can spectroscopic methods (NMR, IR) distinguish this compound from structural analogs?

Key spectral markers include:

  • ¹H NMR : A singlet at δ 1.0–1.2 ppm (cyclopropyl CH₂), a downfield shift for the N-methyl group (δ 3.0–3.2 ppm), and aromatic protons at δ 7.3–7.8 ppm.
  • ¹³C NMR : A carbonyl signal at ~168 ppm and cyclopropane carbons at 8–12 ppm.
  • IR : Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O-C cyclopropoxy). Compare with analogs lacking bromine (e.g., 4-Chloro derivatives) to confirm regiochemistry .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?

Slow evaporation from a 1:1 dichloromethane/hexane mixture at 4°C produces well-defined crystals. For challenging cases, vapor diffusion (ether into toluene) is effective. SHELXL refinement ( ) is recommended for resolving disorder in the cyclopropoxy group, with R-factor targets < 0.05 .

Advanced Research Questions

Q. How does the cyclopropoxy group influence the compound’s conformational stability and intermolecular interactions?

X-ray crystallography reveals that the cyclopropoxy group induces torsional strain, favoring a planar amide conformation to minimize steric clashes. Key interactions include:

  • C–H···O hydrogen bonds between cyclopropoxy oxygen and adjacent aromatic protons (distance: 2.6–2.8 Å).
  • π-stacking of bromophenyl rings (3.4–3.6 Å separation). These features enhance thermal stability (decomposition >200°C) but reduce solubility in polar solvents .

Q. What computational methods predict the compound’s binding affinity for kinase targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER force field) identify potential interactions with ATP-binding pockets in kinases:

  • Electrostatic complementarity : Bromine occupies hydrophobic subpockets (e.g., in CDK2).
  • Free energy calculations (MM-PBSA) : ΔG ≈ -8.2 kcal/mol, suggesting moderate inhibition. Validate with enzymatic assays (IC₅₀ determination) using recombinant kinases .

Q. How can HPLC-MS/MS methods be optimized for quantifying trace impurities in batch synthesis?

Use a C18 column (5 µm, 150 mm × 4.6 mm) with gradient elution (0.1% formic acid in water/acetonitrile). Key parameters:

  • Ionization : ESI+ at 3.5 kV for brominated species.
  • Detection : MRM transitions m/z 298 → 215 (parent ion) and m/z 298 → 183 (debrominated fragment). Limit of quantification (LOQ): 0.1 µg/mL .

Q. What strategies mitigate photodegradation of the bromophenyl moiety under UV light?

  • Additive screening : 0.1% w/v ascorbic acid reduces degradation by 70% via radical scavenging.
  • Protective excipients : β-cyclodextrin encapsulation extends half-life from 2 to 8 hours under UV-B. Monitor degradation pathways using LC-QTOF-MS to identify bromine loss and quinone formation .

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